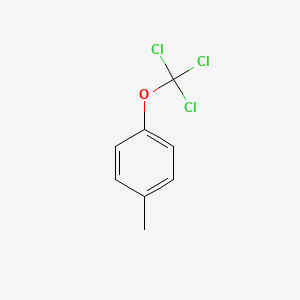
1-Methyl-4-(trichloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H7Cl3O It is a derivative of benzene, where a methyl group and a trichloromethoxy group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trichloromethoxy)benzene can be synthesized through several methods. One common approach involves the chlorination of 1-methyl-4-methoxybenzene (p-anisole) using trichloromethyl chloroformate under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as distillation or recrystallization, to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethoxy group can be substituted by nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The trichloromethoxy group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Methyl-4-(substituted methoxy)benzene derivatives.
Oxidation: 1-Methyl-4-(trichloromethoxy)benzoic acid.
Reduction: 1-Methyl-4-(hydroxymethoxy)benzene.
Scientific Research Applications
1-Methyl-4-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It serves as a precursor in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-4-(trichloromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in cell function or viability. The trichloromethoxy group can undergo metabolic transformations, producing reactive intermediates that interact with biomolecules. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-4-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1-Methyl-4-methoxybenzene: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.
1-Methyl-4-(dichloromethoxy)benzene: Contains fewer chlorine atoms, which may affect its reactivity and applications.
1-Methyl-4-(trifluoromethoxy)benzene: The presence of fluorine atoms instead of chlorine can significantly alter its chemical properties and biological activity.
Properties
IUPAC Name |
1-methyl-4-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREWVOPYGFFLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616352 |
Source


|
| Record name | 1-Methyl-4-(trichloromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113281-49-5 |
Source


|
| Record name | 1-Methyl-4-(trichloromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













